Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes a bromine atom and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base, such as sodium hydride, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,2-a]pyridine core play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
- Ethyl 6-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate
Uniqueness
Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H13BrN2O2 |
---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C10H13BrN2O2/c1-2-15-10(14)7-4-3-5-13-8(11)6-12-9(7)13/h6-7H,2-5H2,1H3 |
InChI Key |
HLMMVIPCWRQAIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN2C1=NC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.